2-Pentanone, 5-(2-benzothiazolyl)-
Description
Chemical Name: 2-Pentanone, 5-(2-benzothiazolyl)- (7CI) CAS No.: 88611-57-8 Molecular Formula: C₁₂H₁₃NOS Molecular Weight: 219.307 g/mol Structural Features: This compound consists of a pentanone backbone (a five-carbon ketone) with a benzothiazole moiety substituted at the fifth carbon.
General methods likely involve condensation reactions between benzothiazole derivatives and ketone precursors, leveraging nucleophilic or catalytic pathways .
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)pentan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-9(14)5-4-8-12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8H2,1H3 |
InChI Key |
MKLRBVCKPWGBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzothiazol-2-yl)pentan-2-one typically involves the condensation of 2-aminobenzenethiol with a suitable ketone under acidic conditions . The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the benzothiazole ring.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally benign solvents and catalysts. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-(1,3-Benzothiazol-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the benzothiazole ring.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
5-(1,3-Benzothiazol-2-yl)pentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-tubercular properties and potential use in drug development.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)pentan-2-one involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or proteins, thereby exerting its biological effects . For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related benzothiazolyl-substituted ketones exhibit variations in chain length, substituent positions, and functional groups, leading to distinct physicochemical and application profiles. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Pentanone, 5-(2-benzothiazolyl)- | 88611-57-8 | C₁₂H₁₃NOS | 219.307 | Benzothiazole at C5 of pentanone |
| 2-Propanone,1-(2-benzothiazolyl) | 36874-53-0 | C₁₀H₉NOS | 191.25 | Benzothiazole at C1 of propanone |
| 2-Butanone,3-(2-benzothiazolyl) | 6269-44-9 | C₁₁H₁₁NOS | 205.28 | Benzothiazole at C3 of butanone |
| 2-Pentanone,5-(2-benzothiazolyl)-4,4-dimethyl | 104143-68-2 | C₁₄H₁₇NOS | 247.36 | Benzothiazole at C5; methyl groups at C4 |
| 2-Pentanone,5-(2-benzothiazolylthio)-5-(trimethylsilyl) | 106296-65-5 | C₁₅H₂₁NOSiS₂ | 323.549 | Thio and trimethylsilyl substituents |
Key Differences and Implications
Chain Length and Substituent Position: Shorter chains (e.g., propanone, butanone) reduce steric bulk but limit hydrophobic interactions. For example, 2-Propanone,1-(2-benzothiazolyl) (CAS 36874-53-0) has a compact structure suitable for small-molecule applications, whereas the pentanone derivatives (e.g., 88611-57-8) offer extended alkyl chains for enhanced solubility in non-polar solvents .
The trimethylsilyl and thio-substituted derivative (106296-65-5) introduces silicon and sulfur atoms, which may enhance thermal stability or serve as intermediates in organometallic chemistry .
Spectroscopic Properties :
- Benzothiazolyl ketones typically show strong absorption in UV-Vis spectra (λₘₐₓ ~270–310 nm) due to π→π* transitions in the aromatic system. Substituents like methyl or thio groups may shift these peaks slightly, as observed in FT-IR studies of related model compounds (e.g., disappearance of NH₂ and SH stretches at 3320 cm⁻¹ and 2460 cm⁻¹, respectively) .
Applications: Coordination Chemistry: Benzothiazole’s nitrogen and sulfur atoms enable metal coordination, as seen in vanadium-containing analogs (e.g., C₁₂HₓV) for catalytic or antibacterial uses .
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